molecular formula C9H5Cl2F3O3 B6296274 Methyl 2,6-dichloro-4-(trifluoromethoxy)benzoate CAS No. 2221812-05-9

Methyl 2,6-dichloro-4-(trifluoromethoxy)benzoate

Cat. No.: B6296274
CAS No.: 2221812-05-9
M. Wt: 289.03 g/mol
InChI Key: RSGNRDNLZYIWDX-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-4-(trifluoromethoxy)benzoate is a chemical compound with the molecular formula C9H5Cl2F3O3 and a molecular weight of 289.04 g/mol . It is characterized by the presence of two chlorine atoms, a trifluoromethoxy group, and a benzoate ester. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 2,6-dichloro-4-(trifluoromethoxy)benzoate typically involves the esterification of 2,6-dichloro-4-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 2,6-dichloro-4-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2,6-dichloro-4-(trifluoromethoxy)benzoate is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2,6-dichloro-4-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Methyl 2,6-dichloro-4-(trifluoromethoxy)benzoate can be compared with other similar compounds, such as:

The presence of the trifluoromethoxy group in this compound makes it unique, as this group can significantly influence the compound’s chemical and biological properties.

Properties

IUPAC Name

methyl 2,6-dichloro-4-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F3O3/c1-16-8(15)7-5(10)2-4(3-6(7)11)17-9(12,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGNRDNLZYIWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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